N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

Catalog No.
S11830661
CAS No.
M.F
C21H24N2O4S3
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(...

Product Name

N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine

IUPAC Name

N-benzyl-N-methyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

Molecular Formula

C21H24N2O4S3

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C21H24N2O4S3/c1-4-14-29(24,25)21-22-19(30(26,27)18-12-10-16(2)11-13-18)20(28-21)23(3)15-17-8-6-5-7-9-17/h5-13H,4,14-15H2,1-3H3

InChI Key

AZQGWQKXMKKUCH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound characterized by its thiazole ring and multiple functional groups. The compound features a benzyl group and a methyl group attached to the nitrogen atoms, along with sulfonyl groups that enhance its chemical reactivity and biological activity. Its molecular formula is C19H24N2O4S2C_{19}H_{24}N_2O_4S_2, indicating a relatively high molecular weight and a diverse array of chemical functionalities.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Acid-Base Reactions: The amine group can act as a base, allowing for protonation under acidic conditions.
  • Condensation Reactions: The presence of sulfonyl and thiazole groups may facilitate condensation reactions with aldehydes or ketones, forming imines or amines.

N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine exhibits significant biological activity, primarily due to its ability to interact with various biological targets. Research indicates potential applications in:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects: The thiazole ring is often associated with anti-inflammatory properties, suggesting this compound may also exhibit such effects.
  • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

The synthesis of N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic synthesis techniques:

  • Formation of the Thiazole Ring: Starting materials such as 2-amino thiazoles are reacted with appropriate aldehydes or ketones.
  • Sulfonamide Formation: The sulfonamide group can be introduced via reaction with sulfonyl chlorides or anhydrides.
  • Benzyl and Propyl Substitutions: Benzyl and propyl groups are added through nucleophilic substitutions or coupling reactions.

These steps may vary based on the specific synthetic route chosen, and optimization of conditions is crucial for yield and purity.

The compound has potential applications in several fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting infections or inflammatory diseases.
  • Chemical Research: As a versatile intermediate, it can be used in the synthesis of other complex organic molecules.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide could be beneficial.

Interaction studies are essential for understanding the pharmacodynamics of N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine. These studies may include:

  • Protein Binding Assays: Evaluating how well the compound binds to various proteins can provide insights into its therapeutic potential.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes related to disease pathways can reveal mechanisms of action.

Such studies are crucial for determining dosage and efficacy in potential therapeutic applications.

Several compounds share structural features with N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-benzyl-N-methylsulfonamideSimilar sulfonamide structureAntimicrobial properties
4-(4-methylphenyl)thiazoleContains thiazole ringAnticancer activity
Propanesulfonamide derivativesSimilar propanesulfonamide groupAnti-inflammatory effects

Uniqueness

N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups and structural features that enhance both its chemical reactivity and biological activity. Its particular arrangement allows for diverse interactions within biological systems, setting it apart from other similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Exact Mass

464.08982077 g/mol

Monoisotopic Mass

464.08982077 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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